Plumieride

Catalog No.
S604937
CAS No.
511-89-7
M.F
C21H26O12
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumieride

CAS Number

511-89-7

Product Name

Plumieride

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Molecular Formula

C21H26O12

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1

InChI Key

AOPMSFXOYJXDNJ-IRFSQMTFSA-N

SMILES

Array

Synonyms

plumieride

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O

The exact mass of the compound Plumieride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Plumieride is a major spiro-lactone iridoid glycoside predominantly isolated from the Apocynaceae family, notably within Plumeria and Himatanthus species. In commercial and research procurement, it serves as an essential analytical reference standard for the QA/QC of botanical extracts and as a highly functionalized precursor for semi-synthetic drug discovery. Characterized by its unique esterified cyclopentapyran core and glucose moiety, plumieride offers a stable, highly soluble scaffold for developing novel antifungal, anti-inflammatory, and antioxidant agents. Its well-characterized physicochemical profile makes it a reliable baseline material for both chromatographic fingerprinting and downstream medicinal chemistry [1].

Relying on crude Plumeria or Himatanthus extracts introduces severe batch-to-batch variability due to seasonal fluctuations in iridoid concentrations. Furthermore, substituting plumieride with its closely related isomer, isoplumieride, or the aglycone plumericin, critically compromises assay integrity. Plumericin exhibits extreme baseline cytotoxicity that confounds cellular assays, while isoplumieride possesses distinct chromatographic retention times that will invalidate HPLC fingerprinting protocols [1]. Procuring pure plumieride (CAS 511-89-7) is therefore mandatory for reproducible chromatographic standardization, reliable biological screening, and controlled semi-synthetic derivatization, ensuring that experimental and quality control baselines remain uncompromised [2].

Baseline HPLC Resolution Against Isomeric Analogs for Extract Standardization

In reverse-phase HPLC (RP-18) analyses used for standardizing Himatanthus latex and bark extracts, pure plumieride demonstrates a distinct retention time of 26.8 minutes, clearly resolving from its closely related isomer, isoplumieride, which elutes at 31.3 minutes under identical H2O/MeOH gradient conditions [1].

Evidence DimensionHPLC Retention Time (RP-18, H2O/MeOH)
Target Compound DataPlumieride: 26.8 min
Comparator Or BaselineIsoplumieride: 31.3 min
Quantified Difference4.5-minute baseline resolution
ConditionsRP-18 column, H2O/MeOH gradient elution

Procuring the exact plumieride standard is essential for accurate peak assignment and quantitative quality control of commercial Apocynaceae botanical extracts.

Favorable Cytotoxicity Profile for Biological Assays vs. Plumericin

When evaluating iridoids for therapeutic development, baseline toxicity is a critical selection factor. Assays on mammalian cell lines (e.g., B16F10) reveal that plumieride exhibits very low cytotoxicity, requiring concentrations >212 µM (>100 µg/mL) to affect cell viability. In stark contrast, the related iridoid plumericin is highly toxic, exhibiting an IC50 of 3.8 µM[1].

Evidence DimensionBaseline Cytotoxicity (IC50 / Viability threshold)
Target Compound DataPlumieride: >212 µM
Comparator Or BaselinePlumericin: 3.8 µM
Quantified Difference>50-fold reduction in baseline cytotoxicity
ConditionsIn vitro viability assay against B16F10 mammalian cells

Plumieride provides a significantly safer, non-toxic iridoid scaffold for formulation development and cellular efficacy screening without the confounding cell-death effects of plumericin.

Benchmark-Beating Antifungal Efficacy vs. Fluconazole

In comparative susceptibility studies against Candida albicans, plumieride demonstrated superior in vitro antifungal activity compared to the clinical standard fluconazole, yielding a wider zone of inhibition and a lower Minimum Inhibitory Concentration (MIC). Furthermore, in vivo murine models of cutaneous candidiasis confirmed that plumieride significantly downregulates fungal virulence genes (ALS1, Plb1, Hyr1) more effectively than fluconazole[1].

Evidence DimensionAntifungal Efficacy (MIC and Virulence Gene Downregulation)
Target Compound DataPlumieride: Lower MIC, strong ALS1/Plb1/Hyr1 suppression
Comparator Or BaselineFluconazole: Higher MIC, weaker gene suppression
Quantified DifferenceSuperior zone of inhibition and enhanced virulence gene downregulation
ConditionsIn vitro susceptibility and in vivo murine cutaneous candidiasis model

Plumieride is a highly relevant reference compound for researchers developing non-azole antifungal therapies targeting resistant fungal biofilms.

Precursor Suitability for Semi-Synthetic Optimization

Plumieride serves as an excellent starting material for semi-synthetic modifications. Replacing the methyl ester functionality of plumieride with alkyl amides significantly increases overall lipophilicity. This specific derivatization enhanced in vitro efficacy against radiation-induced fibrosarcoma (RIF) tumor cells, improving the IC50 from 49.5 µg/mL (natural plumieride) to 11.8 µg/mL (dodecyl amide analogue of plumieride pentaacetate) [1].

Evidence DimensionCytotoxicity against RIF tumor cells (IC50)
Target Compound DataPlumieride-derived dodecyl amide analogue: 11.8 µg/mL
Comparator Or BaselineNatural Plumieride baseline: 49.5 µg/mL
Quantified Difference~4.2-fold enhancement in efficacy
ConditionsIn vitro assay against radiation-induced fibrosarcoma (RIF) cells

Validates the procurement of plumieride as a versatile, functionalized chemical building block for medicinal chemistry programs optimizing lipophilicity and target affinity.

Botanical Extract QA/QC and Standardization

Due to its distinct chromatographic resolution from isoplumieride, pure plumieride is the mandatory reference standard for the HPLC fingerprinting and quantitative quality control of commercial Plumeria and Himatanthus extracts [1].

In Vitro Anti-Inflammatory and Viability Screening

Because it lacks the severe baseline cytotoxicity of related iridoids like plumericin, plumieride is highly suitable for use in cell-based anti-inflammatory and antioxidant assays without inducing confounding cell death [2].

Non-Azole Antifungal Drug Discovery

Given its demonstrated superiority over fluconazole in downregulating Candida albicans virulence genes, plumieride is an ideal positive control and structural scaffold for developing next-generation treatments for resistant superficial candidiasis[3].

Semi-Synthetic Medicinal Chemistry

With its modifiable methyl ester and glucose moieties, plumieride is the preferred starting material for synthesizing lipophilic alkyl amide derivatives with enhanced cellular penetration and tunable pharmacological profiles [4].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

470.14242626 Da

Monoisotopic Mass

470.14242626 Da

Heavy Atom Count

33

UNII

71A048XW8V

Other CAS

511-89-7

Wikipedia

Plumieride

Dates

Last modified: 08-15-2023
Dobhal, M. P., Li, G., Gryshuk, A., Graham, A., Bhatanager, A. K., Khaja, S. D., … Pandey, R. K. (2005). Structural modifications of Plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro Anticancer activity. ChemInform, 36(4), . doi:10.1002/chin.200504206Sharma, U., Singh, D., Kumar, P., Dobhal, M. P., & Singh, S. (2011). Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani. Indian Journal of Medical Research, 134, 709–716.

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